CITCO

Description

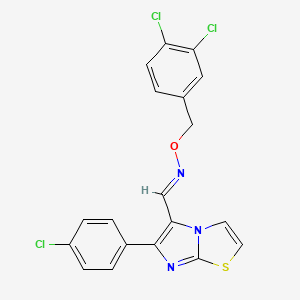

a constitutive androstane receptor agonist; structure in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-1-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-N-[(3,4-dichlorophenyl)methoxy]methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl3N3OS/c20-14-4-2-13(3-5-14)18-17(25-7-8-27-19(25)24-18)10-23-26-11-12-1-6-15(21)16(22)9-12/h1-10H,11H2/b23-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQWBOKJVVYNKTL-AUEPDCJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N3C=CSC3=N2)C=NOCC4=CC(=C(C=C4)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=C(N3C=CSC3=N2)/C=N/OCC4=CC(=C(C=C4)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Cl3N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4040761 | |

| Record name | CITCO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338404-52-7 | |

| Record name | 6-(4-Chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0338404527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CITCO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CITCO | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime (CITCO)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the basic properties of 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime, a potent and selective agonist of the human Constitutive Androstane Receptor (CAR). Also known as CITCO, this imidazothiazole derivative has emerged as a critical tool for studying the physiological and pathological roles of CAR. This document details its physicochemical properties, its primary pharmacological activity as a CAR agonist, and its effects on cancer cell proliferation and apoptosis. Detailed experimental protocols for relevant biological assays are provided, along with a diagram of the CAR signaling pathway to facilitate a deeper understanding of its mechanism of action.

Physicochemical Properties

| Property | Value | Source |

| Chemical Name | 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime | [1][2] |

| Synonym | This compound | [1] |

| CAS Number | 338404-52-7 | [1][3] |

| Molecular Formula | C₁₉H₁₂Cl₃N₃OS | [1][2] |

| Molecular Weight | 436.74 g/mol | [1][2] |

| Appearance | Not specified in literature | |

| Solubility | Soluble in DMSO (87 mg/mL, 199.2 mM) |

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime is not explicitly available in the reviewed literature. However, the synthesis would logically proceed through two key precursors:

-

6-(4-chlorophenyl)imidazo[2,1-b][2][4]thiazole-5-carbaldehyde (CAS: 82588-41-8)

-

O-(3,4-dichlorobenzyl)hydroxylamine hydrochloride (a likely reagent, CAS: 15256-10-7)

The final step would involve the condensation of the aldehyde with the hydroxylamine derivative to form the oxime ether linkage. The general synthesis of the imidazo[2,1-b]thiazole core often involves the reaction of a substituted phenacyl bromide with a 2-aminothiazole derivative.

Biological Activity and Pharmacology

The primary and most well-characterized biological activity of this compound is its function as a potent and selective agonist for the human Constitutive Androstane Receptor (CAR; NR1I3), a nuclear receptor that plays a crucial role in the metabolism of xenobiotics and endobiotics.

Constitutive Androstane Receptor (CAR) Agonism

This compound activates human CAR with high potency. The table below summarizes the key quantitative data related to its CAR agonist activity.

| Parameter | Value | Cell Line/Assay | Source |

| EC₅₀ | 49 nM | Transient transfection assay |

The activation of CAR by this compound initiates a signaling cascade that ultimately leads to the regulation of target gene expression.

CAR Signaling Pathway

The mechanism of CAR activation by this compound involves its direct binding to the receptor, which is primarily located in the cytoplasm in an inactive complex. Upon agonist binding, CAR translocates to the nucleus, where it forms a heterodimer with the Retinoid X Receptor (RXR). This heterodimeric complex then binds to specific DNA sequences known as Phenobarbital-Responsive Enhancer Modules (PBREMs) in the promoter regions of target genes, thereby modulating their transcription.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent, particularly in the context of brain tumors. It has been shown to inhibit the growth and expansion of brain tumor stem cells (BTSCs).

The following table summarizes the observed effects of this compound on BTSCs.

| Assay | Cell Line | Concentration | Effect | Source |

| Cell Proliferation | T98G-BTSC | 10 µM | Significant inhibition of proliferation | [4] |

| Cell Proliferation | U87MG-BTSC | 10 µM | Significant inhibition of proliferation | [4] |

| Apoptosis | T98G-BTSC | 10 µM | Induction of apoptosis | [4] |

| Apoptosis | U87MG-BTSC | 10 µM | Induction of apoptosis | [4] |

Experimental Protocols

Cell Proliferation Assay (WST-1/MTS Assay)

This protocol is a general guideline for assessing the anti-proliferative effects of this compound.

Methodology:

-

Seed cells (e.g., T98G-BTSC or U87MG-BTSC) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Remove the existing medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired period (e.g., 48 or 72 hours).

-

Add 10 µL of WST-1 or MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at the recommended wavelength (typically 450 nm for WST-1 and 490 nm for MTS) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol provides a general framework for detecting apoptosis induced by this compound using flow cytometry.

Methodology:

-

Culture cells in the presence of this compound at the desired concentration and for the appropriate duration to induce apoptosis.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Centrifuge the cells and resuspend the pellet in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Gently vortex the cells and incubate the mixture for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry within one hour. The analysis will distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Conclusion

6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime (this compound) is a valuable pharmacological tool for investigating the roles of the human Constitutive Androstane Receptor. Its high potency and selectivity make it an ideal agonist for in vitro and in vivo studies. The emerging evidence of its anticancer properties, particularly against brain tumor stem cells, suggests a potential therapeutic avenue that warrants further investigation. This technical guide provides core information to support researchers and drug development professionals in their work with this important compound.

References

A Comprehensive Technical Guide to the Mechanism of Action of 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime (CITCO)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the mechanism of action of 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime, a compound widely known by its synonym, CITCO. This compound is a potent and selective agonist for the human Constitutive Androstane Receptor (CAR), a key nuclear receptor that regulates the metabolism and detoxification of xenobiotics and endogenous compounds. This document details the molecular interactions, signaling pathways, and cellular effects of this compound, supported by quantitative data and detailed experimental protocols.

Introduction

6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime, or this compound, is a cell-permeable imidazothiazole derivative that has been instrumental in elucidating the function of the Constitutive Androstane Receptor (CAR, NR1I3).[1] Initially identified as a selective human CAR agonist, it has become a standard pharmacological tool for activating this receptor in vitro and in vivo.[1][2] More recent evidence also suggests that this compound can act as a dual agonist, activating the Pregnane X Receptor (PXR) as well, albeit with lower potency.[3] Understanding the precise mechanism of action of this compound is crucial for its application in toxicological studies, drug-drug interaction research, and the development of novel therapeutics targeting CAR-regulated pathways.

Mechanism of Action: CAR and PXR Activation

The primary mechanism of action of this compound involves the direct binding to and activation of the human Constitutive Androstane Receptor.[1] Upon entering the cell, this compound binds to the ligand-binding domain (LBD) of CAR. This interaction induces a conformational change in the receptor, leading to its translocation from the cytoplasm to the nucleus.

In the nucleus, the activated CAR forms a heterodimer with the Retinoid X Receptor (RXR). This CAR-RXR complex then binds to specific DNA sequences known as phenobarbital-responsive elements (PBREs) located in the promoter regions of target genes. This binding event recruits coactivator proteins and initiates the transcription of genes involved in drug metabolism and transport, most notably Cytochrome P450 enzymes such as CYP2B6.[2]

While highly selective for human CAR, this compound has also been shown to activate the human Pregnane X Receptor (PXR), another critical xenobiotic-sensing nuclear receptor.[3] The activation of PXR by this compound follows a similar pathway of nuclear translocation, heterodimerization with RXR, and binding to response elements to regulate the expression of target genes like CYP3A4.[3]

Quantitative Data

The biological activity of this compound has been quantified in various studies. The following table summarizes key quantitative metrics for its activity on CAR and PXR.

| Parameter | Receptor | Value | Cell Line | Reference |

| EC50 | Human CAR | 49 nM | Transient transfection | [1][4] |

| EC50 | Human CAR | 25 nM | CV-1 | [1] |

| EC50 | Human PXR | ~3 µM | CV-1 | [1] |

| Selectivity | CAR over PXR | >50-fold | Transient transfection | [1][4] |

Cellular Effects of this compound

Beyond its role in regulating drug metabolism, activation of CAR by this compound has been demonstrated to have significant effects on cellular processes, particularly in the context of cancer biology.

-

Induction of Apoptosis: Treatment of brain tumor stem cells with this compound has been shown to induce apoptosis in a dose-dependent manner.[5]

-

Cell Cycle Arrest: this compound can induce cell cycle arrest in glioma cells, thereby inhibiting their proliferation.[5]

These findings suggest that this compound and other CAR agonists may have therapeutic potential in oncology.

Signaling Pathways

The signaling cascade initiated by this compound leading to gene transcription is a well-defined pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

CAR/PXR Activation Luciferase Reporter Assay

This assay is used to quantify the ability of this compound to activate CAR and PXR.

Materials:

-

HepG2 or HEK293 cells

-

Expression plasmids for human CAR and human PXR

-

A luciferase reporter plasmid containing a CAR/PXR response element (e.g., XREM-CYP3A4-LUC)[3]

-

A control plasmid for normalization (e.g., expressing Renilla luciferase)[3]

-

Lipofectamine 2000 or similar transfection reagent

-

Dual-Glo Luciferase Assay System (Promega)

-

This compound stock solution in DMSO

Procedure:

-

Seed HepG2 or HEK293 cells in 96-well plates at a density of 1-2 x 104 cells per well.

-

After 24 hours, co-transfect the cells with the CAR or PXR expression plasmid, the luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Allow the cells to recover for 24 hours post-transfection.

-

Prepare serial dilutions of this compound in culture medium. The final concentrations should range from approximately 1 nM to 10 µM.[3] A vehicle control (DMSO) should be included.

-

Replace the medium in the wells with the medium containing the different concentrations of this compound.

-

Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-

Perform the Dual-Glo luciferase assay according to the manufacturer's instructions. Measure both firefly and Renilla luciferase activity using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

-

Plot the normalized luciferase activity against the log of the this compound concentration and fit the data to a dose-response curve to determine the EC50.

Apoptosis Assay using Annexin V and Propidium Iodide

This flow cytometry-based assay is used to detect and quantify apoptosis induced by this compound.

Materials:

-

Brain tumor stem cells or other target cells

-

This compound stock solution in DMSO

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Culture the target cells in the presence of various concentrations of this compound (e.g., 0-10 µM) for 24-48 hours. Include a vehicle control (DMSO).

-

Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Live cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Cell Cycle Analysis using Propidium Iodide

This assay determines the effect of this compound on cell cycle progression.

Materials:

-

Target cells (e.g., glioma cells)

-

This compound stock solution in DMSO

-

PBS

-

70% cold ethanol

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Treat the cells with different concentrations of this compound for 24 hours.

-

Harvest the cells, wash with PBS, and fix them by dropwise addition of cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend them in a solution containing PI and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime (this compound) is a pivotal research tool for studying the Constitutive Androstane Receptor. Its primary mechanism of action is the activation of CAR, leading to the transcriptional regulation of genes involved in xenobiotic metabolism. Evidence also points to its activity as a PXR agonist. The ability of this compound to induce apoptosis and cell cycle arrest in cancer cells highlights its potential for further investigation in therapeutic contexts. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the multifaceted roles of this compound and the CAR signaling pathway.

References

An In-Depth Technical Guide to the Synthesis and Characterization of 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime (CITCO)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime, a potent and selective agonist of the Constitutive Androstane Receptor (CAR). This document details a plausible multi-step synthetic pathway, outlines key characterization methodologies, and presents a summary of its known biological activity related to CAR signaling. Experimental protocols and data are presented to aid researchers in the replication and further investigation of this compound.

Introduction

6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime, also known as CITCO, is a key chemical probe for studying the physiological and pathological roles of the Constitutive Androstane Receptor (CAR, NR1I3).[1] CAR is a nuclear receptor that plays a critical role in the detoxification of xenobiotics and the metabolism of endogenous compounds. The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities. This compound's high potency and selectivity for human CAR make it an invaluable tool for elucidating the receptor's function and for the development of novel therapeutics targeting CAR-mediated pathways.

Synthesis

The synthesis of 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime can be achieved through a multi-step process. The proposed synthetic route involves the initial construction of the 6-(4-chlorophenyl)imidazo[2,1-b]thiazole core, followed by formylation at the 5-position, and finally, the formation of the O-(3,4-dichlorobenzyl)oxime ether.

Synthesis Workflow

Caption: Proposed multi-step synthesis of the target compound.

Experimental Protocols

Synthesis of 6-(4-chlorophenyl)imidazo[2,1-b]thiazole

-

To a solution of 2-amino-4-(4-chlorophenyl)thiazole in a suitable solvent such as ethanol, add an equimolar amount of 2-bromo-1-(4-chlorophenyl)ethanone.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.

Synthesis of 6-(4-chlorophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde

-

In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) with stirring to prepare the Vilsmeier-Haack reagent.

-

To this reagent, add the 6-(4-chlorophenyl)imidazo[2,1-b]thiazole synthesized in the previous step portion-wise, maintaining a low temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature and then heat gently for a few hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).

-

Collect the precipitated aldehyde by filtration, wash with water, and purify by recrystallization or column chromatography.

Synthesis of 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime

-

Dissolve 6-(4-chlorophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde and a slight molar excess of O-(3,4-dichlorobenzyl)hydroxylamine hydrochloride in a suitable solvent like ethanol or methanol.

-

Add a base, such as pyridine or sodium acetate, to neutralize the hydrochloride and catalyze the reaction.

-

Stir the reaction mixture at room temperature or with gentle heating until TLC indicates the consumption of the starting aldehyde.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final compound.

Characterization

The structure and purity of the synthesized compound should be confirmed by various spectroscopic methods. The following table summarizes the key physicochemical properties and expected spectroscopic data based on the analysis of structurally related compounds.

| Parameter | Value |

| Molecular Formula | C₁₉H₁₂Cl₃N₃OS |

| Molecular Weight | 436.74 g/mol |

| CAS Number | 338404-52-7 |

| Appearance | Expected to be a solid. |

| ¹H NMR | Expected signals for aromatic protons of the 4-chlorophenyl and 3,4-dichlorobenzyl groups, singlets for the imidazo[2,1-b]thiazole core protons, and a characteristic singlet for the oxime C-H proton. |

| ¹³C NMR | Expected signals for the carbons of the imidazo[2,1-b]thiazole core, the two substituted phenyl rings, the oxime carbon, and the methylene carbon of the benzyl group. |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight. The isotopic pattern will be characteristic of a molecule containing three chlorine atoms. Fragmentation patterns would likely involve the cleavage of the oxime ether bond. |

| IR Spectroscopy | Expected characteristic absorption bands for C=N stretching (oxime and imidazole), C-O stretching (oxime ether), and C-Cl stretching. |

Biological Activity: CAR Agonism

This compound is a well-established agonist of the Constitutive Androstane Receptor (CAR).[1] CAR is primarily expressed in the liver and plays a pivotal role in the transcriptional regulation of genes involved in drug metabolism and detoxification.

Mechanism of Action: CAR Signaling Pathway

Upon binding to this compound, CAR undergoes a conformational change, leading to its translocation from the cytoplasm into the nucleus. In the nucleus, CAR forms a heterodimer with the Retinoid X Receptor (RXR). This CAR/RXR heterodimer then binds to specific DNA sequences known as Phenobarbital-Responsive Enhancer Modules (PBREMs) in the promoter regions of target genes. This binding event recruits coactivator proteins, initiating the transcription of genes encoding phase I (e.g., CYP2B6) and phase II metabolizing enzymes, as well as drug transporters.

Caption: CAR signaling pathway activated by this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime (this compound). The outlined synthetic protocols and expected characterization data serve as a valuable resource for researchers in medicinal chemistry and pharmacology. Furthermore, the elucidation of its role as a CAR agonist highlights its importance as a chemical tool for investigating nuclear receptor signaling and its potential for the development of novel therapeutics. Further research into the structure-activity relationships of this compound and its analogues may lead to the discovery of even more potent and selective modulators of CAR activity.

References

Biological activity of imidazo(2,1-b)(1,3)thiazole derivatives

An In-depth Technical Guide to the Biological Activity of Imidazo[2,1-b][1][2]thiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The imidazo[2,1-b][1][2]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comprehensive overview of the antimicrobial and anticancer properties of these derivatives, including quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action.

Antimicrobial Activity

Imidazo[2,1-b][1][2]thiazole derivatives have shown significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi. The following tables summarize the minimum inhibitory concentrations (MIC) and half-maximal inhibitory concentrations (IC50) of selected derivatives against various microbial strains.

Table 1: Antibacterial Activity of Imidazo[2,1-b][1][2]thiazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| ITC-1 | Staphylococcus aureus | 500 | [3] |

| ITC-2 | Escherichia coli | 500 | [3] |

| ITC-2 | Pseudomonas aeruginosa | 200 | [3] |

| ITC-3 | Escherichia coli | 500 | [3] |

| ITC-3 | Pseudomonas aeruginosa | 500 | [3] |

| Derivative 19 | Various urogenital pathogens | - | [4] |

| Derivative 23 | Various urogenital pathogens | - | [4] |

Table 2: Antifungal Activity of Imidazo[2,1-b][1][2]thiazole Derivatives

| Compound | Fungal Strain | IC50 (µg/mL) | MIC (µg/mL) | Reference |

| ITC-3 | Fusarium | 37 | - | [3] |

| 4a2 | - | - | 25 | |

| 4b4 | - | - | 25 | |

| 4c4 | - | - | 25 | |

| 4d2 | - | - | 25 |

Anticancer Activity

The anticancer potential of imidazo[2,1-b][1][2]thiazole derivatives has been extensively investigated against various human cancer cell lines. The data below presents the cytotoxic activity of these compounds.

Table 3: Anticancer Activity of Imidazo[2,1-b][1][2]thiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 3a | MCF-7 | > Cisplatin | [2] |

| 3c | MCF-7 | 35.81 | [2] |

| 3d | MCF-7 | > Cisplatin | [2] |

| 6d | A549 | 1.99 ± 0.06 | [5] |

| 22 | Colon Cancer | 0.75 (MID GI₅₀) | [6] |

Experimental Protocols

Antimicrobial Susceptibility Testing: Agar Disc Diffusion Method

This method is a standard procedure for evaluating the antimicrobial activity of compounds.

-

Preparation of Inoculum: A suspension of the test microorganism is prepared in a sterile saline solution, and its turbidity is adjusted to match the 0.5 McFarland standard.

-

Inoculation of Agar Plates: A sterile cotton swab is dipped into the microbial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

-

Application of Test Compounds: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). The discs are then allowed to dry.

-

Placement of Discs: The impregnated discs are placed on the surface of the inoculated agar plates. A disc impregnated with the solvent alone serves as a negative control, and a disc with a standard antibiotic (e.g., ampicillin) is used as a positive control.

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at a suitable temperature and duration for fungi.

-

Measurement of Inhibition Zones: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters. The MIC can be determined by testing serial dilutions of the compound.[3]

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the imidazo[2,1-b][1][2]thiazole derivatives for a specified period (e.g., 48 hours).

-

MTT Addition: After the treatment period, the medium is removed, and MTT solution is added to each well. The plate is then incubated to allow the viable cells to metabolize the MTT into formazan crystals.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Microtubule-Targeting Activity

Certain imidazo[2,1-b][1][2]thiazole-benzimidazole conjugates have been identified as microtubule-targeting agents. They disrupt the microtubule dynamics within cancer cells, leading to cell cycle arrest and apoptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][1,3,4]thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bio-conferences.org [bio-conferences.org]

- 4. Investigation on the Effects of Antimicrobial imidazo[2,1-b]thiazole Derivatives on the Genitourinary Microflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. SYNTHESIS OF IMIDAZO[2,1-b][1,3,4]THIADIAZOLE DERIVATIVES AS POSSIBLE BIOLOGICALLY ACTIVE AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Agonistic Activity of 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime (CITCO) on the Constitutive Androstane Receptor (CAR)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The Constitutive Androstane Receptor (CAR, NR1I3) is a pivotal nuclear receptor that governs the metabolism and detoxification of a wide array of xenobiotics and endobiotics.[1][2][3] Functioning as a xenosensor, CAR, upon activation, orchestrates the transcriptional regulation of genes encoding drug-metabolizing enzymes and transporters, primarily within the liver.[3][4] Unlike typical nuclear receptors, CAR can be activated through both direct ligand binding and ligand-independent (indirect) pathways.[1][2][4] This guide focuses on the direct agonism of the human CAR by the synthetic compound 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime, commonly known as CITCO.[1][2]

This compound was identified as a potent and selective agonist for human CAR, making it an invaluable tool for elucidating the physiological and pharmacological roles of this receptor.[1] However, it is important to note that while initially characterized as highly selective, subsequent research has indicated that this compound can also activate the human Pregnane X Receptor (PXR), albeit with lower potency.[5] This dual agonism is a critical consideration in the design and interpretation of experiments utilizing this compound.

Quantitative Data

The following table summarizes the quantitative data for this compound's activity on human CAR and PXR. This information is compiled from various in vitro studies.

| Parameter | Receptor | Value | Assay System | Reference |

| EC50 | Human CAR | 25 nM | Fluorescence-based coactivator recruitment assay in CV-1 cells | [5] |

| EC50 | Human CAR | 49 nM | Not specified | [6] |

| EC50 | Human PXR | ~3 µM | Fluorescence-based coactivator recruitment assay in CV-1 cells | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize this compound as a CAR agonist.

Cell-Based Reporter Gene Assay for CAR Activation

This assay is a cornerstone for quantifying the agonistic activity of compounds on nuclear receptors.

Objective: To measure the ability of a test compound (e.g., this compound) to activate CAR and drive the expression of a reporter gene.

Materials:

-

HepG2 human hepatoma cells (or other suitable cell line)

-

Expression plasmid for full-length human CAR

-

Reporter plasmid containing a CAR-responsive element (e.g., from the CYP2B6 promoter) upstream of a luciferase gene

-

Transfection reagent

-

Cell culture medium and supplements

-

Test compound (this compound) and vehicle control (DMSO)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed HepG2 cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.[3]

-

Transfection: Co-transfect the cells with the CAR expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Compound Treatment: After a post-transfection incubation period (typically 24 hours), replace the medium with fresh medium containing various concentrations of the test compound (this compound) or vehicle control.[3]

-

Incubation: Incubate the cells for an additional 24 hours to allow for receptor activation and reporter gene expression.[3]

-

Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then lyse the cells using a lysis buffer compatible with the luciferase assay system.

-

Luciferase Assay: Add the luciferase assay reagent to the cell lysates and measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

In Vitro Fluorescence-Based Coactivator Recruitment Assay

This assay assesses the direct interaction between the ligand-bound CAR and a coactivator peptide.

Objective: To determine if a test compound promotes the interaction between the CAR ligand-binding domain (LBD) and a coactivator.

Materials:

-

Purified, recombinant human CAR LBD (often as a GST-fusion protein)

-

Fluorescently labeled coactivator peptide (e.g., from SRC-1/NCoA-1)

-

Test compound (this compound)

-

Assay buffer

-

Fluorescence polarization or FRET-based plate reader

Procedure:

-

Reaction Setup: In a multi-well plate, combine the purified CAR LBD, the fluorescently labeled coactivator peptide, and varying concentrations of the test compound in the assay buffer.

-

Incubation: Incubate the reaction mixture at room temperature to allow for binding to reach equilibrium.

-

Fluorescence Measurement: Measure the fluorescence polarization or FRET signal using a plate reader. An increase in the signal indicates the recruitment of the coactivator peptide to the CAR LBD.

-

Data Analysis: Plot the change in fluorescence signal against the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50.

CAR Nuclear Translocation Assay

This assay visualizes the movement of CAR from the cytoplasm to the nucleus upon agonist binding.

Objective: To qualitatively or quantitatively assess the ability of a compound to induce the translocation of CAR from the cytoplasm to the nucleus.

Materials:

-

Primary human hepatocytes or a suitable cell line expressing GFP-tagged CAR

-

Test compound (this compound)

-

Hoechst stain (for nuclear counterstaining)

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Cell Culture and Treatment: Culture the cells on glass-bottom plates or slides. Treat the cells with the test compound or vehicle control for a specified period.

-

Fixation and Staining: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and stain the nuclei with Hoechst stain.

-

Imaging: Acquire fluorescence images of the cells using a fluorescence microscope. The GFP-CAR signal will indicate the location of the receptor, and the Hoechst stain will delineate the nucleus.

-

Analysis: Visually inspect the images for the co-localization of the GFP-CAR signal with the nuclear stain. For quantitative analysis, use image analysis software to measure the ratio of nuclear to cytoplasmic fluorescence intensity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the CAR activation pathway and a typical experimental workflow for identifying and characterizing CAR agonists.

Caption: Direct activation of the Constitutive Androstane Receptor (CAR) by this compound.

References

- 1. Identification of a novel human constitutive androstane receptor (CAR) agonist and its use in the identification of CAR target genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Identifying CAR Modulators Utilizing a Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Novel Activators of Constitutive Androstane Receptor from FDA-approved Drugs by Integrated Computational and Biological Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Directly Binds to and Activates Human Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Constitutive androstane receptor agonist this compound inhibits growth and expansion of brain tumour stem cells - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Profile of 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime (CITCO): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in vitro properties of 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime, a compound widely known in the scientific community as CITCO. This document summarizes key quantitative data, details essential experimental protocols for its study, and visualizes its primary signaling pathway. This compound is a potent and selective agonist of the Constitutive Androstane Receptor (CAR), a nuclear receptor that plays a critical role in the regulation of xenobiotic and endobiotic metabolism. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Core Compound Properties and Activity

This compound is a cell-permeable imidazothiazole derivative that has been instrumental in elucidating the function of the human Constitutive Androstane Receptor (CAR).

Table 1: Quantitative In Vitro Activity of this compound

| Parameter | Value | Receptor/System | Reference |

| EC50 | 49 nM | Human Constitutive Androstane Receptor (CAR) | [1][2][3][4] |

| Selectivity | >50-fold | CAR over Pregnane X Receptor (PXR) | [1] |

| Selectivity | >100-fold | CAR over PXR, LXR, ERα, ERβ, PPAR, RAR, FXR, VDR, and THR | [3][4] |

Experimental Protocols

The following are detailed methodologies for key in vitro experiments involving this compound.

Cell Culture

-

Glioma Cell Lines (T98G and U87MG): Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1 mM sodium pyruvate, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. Subculturing is performed every 3-5 days using 0.25% trypsin with 0.05 mM EDTA solution.[1]

-

Brain Tumor Stem Cells (BTSCs): BTSCs are isolated from glioma cell lines and cultured as gliospheres in Neurobasal medium supplemented with B27, epidermal growth factor (EGF), and basic fibroblast growth factor (bFGF).[5]

-

Primary Human Hepatocytes: Maintained in appropriate hepatocyte culture medium to preserve viability and metabolic function.

-

Transient Transfection Assays (e.g., in CV-1 cells): Cells are cultured in a suitable medium and transiently transfected with expression plasmids for human CAR or PXR, along with a luciferase reporter plasmid containing response elements for these receptors.

Proliferation Assays

-

WST-1 Assay:

-

Seed cells in 96-well plates at a desired density.

-

After cell attachment, treat with various concentrations of this compound (e.g., 1-50 µM) or vehicle control (DMSO).[2]

-

Incubate for the desired time period (e.g., 48 hours).[2]

-

Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at the appropriate wavelength to determine cell viability.

-

-

³H-Thymidine Uptake Assay:

-

Culture cells in the presence of varying concentrations of this compound.

-

Pulse the cells with ³H-thymidine for a specified period before harvesting.

-

Harvest the cells and measure the incorporation of ³H-thymidine into the DNA using a scintillation counter to assess cell proliferation.

-

Apoptosis Assay (Annexin V Staining)

-

Treat cells with this compound (e.g., 2.5-10 µM) for a specified time (e.g., 48 hours).[2][5]

-

Harvest the cells and wash with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

Cell Cycle Analysis

-

Treat cells with this compound (e.g., 2.5, 5 µM) for a designated period (e.g., 48 hours).[2]

-

Harvest and fix the cells in cold 70% ethanol.

-

Wash the cells and treat with RNase A to remove RNA.

-

Stain the cellular DNA with propidium iodide (PI).

-

Analyze the DNA content of the cells by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Gene Expression Analysis (qRT-PCR and Western Blot)

-

Quantitative Real-Time PCR (qRT-PCR):

-

Treat cells with this compound (e.g., 2.5 µM) for a specific duration (e.g., 48 hours).[5]

-

Isolate total RNA from the cells using a suitable RNA extraction method.

-

Synthesize cDNA from the isolated RNA using reverse transcriptase.

-

Perform qRT-PCR using primers specific for CAR and target genes (e.g., CYP2B6), with a housekeeping gene for normalization.

-

-

Western Blot:

-

Treat cells with this compound as described above.[5]

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Probe the membrane with primary antibodies against CAR and other proteins of interest, followed by incubation with appropriate HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its in vitro characterization.

Caption: this compound-mediated activation of the Constitutive Androstane Receptor (CAR) signaling pathway.

Caption: A generalized workflow for the in vitro study of this compound.

References

- 1. Signaling control of the constitutive androstane receptor (CAR) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. NURSA | Analysis of constitutive androstane receptor (CAR/Nr1i3) ligand-dependent transcriptomes in wild type, CAR/Nr1i3 null mutant and human CAR/NR1I3 knockin mouse liver [signalingpathways.org]

- 4. d-nb.info [d-nb.info]

- 5. Constitutive androstane receptor 1 is constitutively bound to chromatin and ‘primed’ for transactivation in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Anticancer Screening of 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime: A Technical Overview

Disclaimer: Publicly available data from preliminary anticancer screenings of the specific compound 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime (CAS No: 338404-52-7) is limited. This document provides a comprehensive guide based on established methodologies for evaluating the anticancer potential of related imidazo[2,1-b]thiazole derivatives, offering a framework for the preliminary assessment of this compound.

The imidazo[2,1-b]thiazole scaffold is a recurring motif in medicinal chemistry, with various derivatives exhibiting promising anticancer properties.[1][2][3][4][5] These compounds have been investigated for their efficacy against a range of human cancer cell lines, with some demonstrating potent cytotoxic and antiproliferative effects.[2][4] This guide outlines a typical workflow for the initial in vitro screening of a novel compound from this class, such as 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime.

Table 1: Hypothetical In Vitro Cytotoxicity Data (IC₅₀ Values)

The following table illustrates a possible outcome of a preliminary cytotoxicity screening against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Cell Line | Cancer Type | IC₅₀ (µM) of Test Compound | IC₅₀ (µM) of Doxorubicin (Reference) |

| MCF-7 | Breast Adenocarcinoma | 8.2 | 1.5 |

| A549 | Lung Carcinoma | 5.7 | 0.9 |

| HCT-116 | Colorectal Carcinoma | 12.1 | 2.3 |

| HeLa | Cervical Cancer | 7.9 | 1.1 |

| DU-145 | Prostate Carcinoma | 10.5 | 3.0 |

Experimental Protocols

A foundational aspect of any preliminary anticancer screening is the detailed methodology for assessing the compound's biological activity. Below are standard protocols for cytotoxicity and apoptosis assays.

MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing cell viability.

Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The test compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted in culture medium to achieve a range of final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours. A control group is treated with DMSO-containing medium only.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as DMSO or an isopropanol-HCl mixture.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to differentiate between apoptotic, necrotic, and viable cells.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome like fluorescein isothiocyanate (FITC) and is used to detect this externalized PS. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

-

Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at its IC₅₀ concentration for 24-48 hours.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in a binding buffer.

-

Staining: Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results are typically displayed as a dot plot with four quadrants:

-

Lower Left (Annexin V- / PI-): Live cells

-

Lower Right (Annexin V+ / PI-): Early apoptotic cells

-

Upper Right (Annexin V+ / PI+): Late apoptotic or necrotic cells

-

Upper Left (Annexin V- / PI+): Necrotic cells

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the preliminary in vitro screening of a novel anticancer compound.

Hypothetical Signaling Pathway

Based on studies of related imidazo[2,1-b]thiazole derivatives, a potential mechanism of action could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.[1] The diagram below depicts a hypothetical signaling cascade that could be investigated.

References

- 1. Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: Synthesis, in silico and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, in vitro anticancer evaluation and in silico studies of novel imidazo[2,1-b]thiazole derivatives bearing pyrazole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Promise of Imidazothiazoles: A Technical Guide

An in-depth exploration into the synthesis, biological activity, and therapeutic applications of novel imidazothiazole compounds for researchers, scientists, and drug development professionals.

The fused heterocyclic scaffold of imidazothiazole has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1][2] These compounds, characterized by the fusion of imidazole and thiazole rings, are attracting significant attention for their potential in developing new therapies for a range of diseases, including cancer, inflammation, and infectious diseases.[1][2][3] This technical guide provides a comprehensive overview of the current landscape of imidazothiazole-based drug discovery, detailing their mechanisms of action, summarizing key quantitative data, and providing illustrative experimental workflows.

Anticancer Potential: A Multi-Targeted Approach

Imidazothiazole derivatives have demonstrated significant promise as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[3][4]

Kinase Inhibition: A primary mode of action for many imidazothiazole compounds is the inhibition of key kinases involved in cancer cell signaling.[3][5] These include:

-

Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is a hallmark of many cancers. Imidazothiazole-thiazolidinone hybrids have been shown to inhibit EGFR kinase.[6]

-

B-RAF Kinase: Specifically, compounds have been developed to target the V600E mutant B-RAF kinase, a driver mutation in melanoma.[1][2] One such derivative exhibited an IC50 value of 0.19 µM against V600E-B-RAF kinase.[1]

-

ErbB4 (HER4) Kinase: This member of the EGFR family is another target for imidazothiazole-based inhibitors.[5]

Tubulin Polymerization Inhibition: Several imidazothiazole derivatives disrupt the formation of microtubules, essential components of the cellular cytoskeleton, by inhibiting tubulin polymerization.[1][3] This disruption leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[1] For example, an imidazothiazole compound with a quinoline substitution was found to have an IC50 value of 4.6 μM against breast cancer cell lines through this mechanism.[1]

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: IDO1 is an enzyme that plays a crucial role in immune evasion by cancer cells. Imidazothiazole derivatives are being explored as IDO1 inhibitors to enhance the body's immune response against tumors.[3][5]

Quantitative Data on Anticancer Activity

| Compound Class | Target Cancer Cell Line(s) | IC50 Value(s) | Mechanism of Action | Reference |

| Imidazothiazole Derivatives | A549 (Human Lung Cancer) | 0.92 µM | Not Specified | [1] |

| Imidazothiazole-Benzimidazole Conjugates | DU-145 (Prostate Cancer) | Similar to Nocodazole | Tubulin Polymerization Inhibition | [1] |

| Imidazothiazole with Quinoline Substitution | MDA-MB-231 & MCF-7 (Breast Cancer) | 4.6 µM | Tubulin Polymerization Inhibition | [1] |

| Imidazothiazole Derivative | UACC-62 (Melanoma) | 0.18 µM | V600E-B-RAF Kinase Inhibition | [1] |

| Imidazothiazole-Benzimidazole Derivatives | A549 (Lung Cancer) | 1.09 µM | Tubulin Polymerization Inhibition | [7] |

| N-IPTZ(c) Hybrid | HepG2 (Liver Cancer) | 35.3 µg/mL | Not Specified | [6] |

| Substituted Imidazole (Kim-161) | T24 (Bladder Cancer) | 56.11 µM | Not Specified | [8] |

| Substituted Imidazole (Kim-111) | T24 (Bladder Cancer) | 67.29 µM | Not Specified | [8] |

Signaling Pathway for Kinase Inhibition by Imidazothiazole Compounds

Caption: Inhibition of receptor tyrosine kinases by imidazothiazole compounds blocks downstream signaling, leading to reduced cell proliferation and survival, and potentially inducing apoptosis.

Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases, and imidazothiazole derivatives have shown potential as anti-inflammatory agents.[1][2][9] Their mechanism of action in this context often involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is upregulated during inflammation.[10]

A series of imidazo[2,1-b]thiazole analogs with a methyl sulfonyl COX-2 pharmacophore were synthesized and demonstrated selective inhibition of COX-2 with IC50 values in the potent 0.08-0.16 µM range.[10] Some 6-arylidene substituted imidazo[2,1-b]thiazoles have been shown to inhibit inflammation by 3% to 44%.[11]

Quantitative Data on Anti-inflammatory Activity

| Compound Class | Assay | Result | Reference |

| Imidazo[2,1-b]thiazole analogs (6a-g) | In-vitro COX-2 Inhibition | IC50: 0.08-0.16 µM | [10] |

| 6-arylidene substituted imidazo[2,1-b]thiazoles | Carrageenan-induced rat paw edema | 3-44% inhibition | [11] |

Experimental Workflow for Evaluating Anti-inflammatory Activity

Caption: A typical workflow for assessing the anti-inflammatory effects of imidazothiazole compounds using a cell-based assay.

Antimicrobial and Antifungal Activity

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Imidazothiazole derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal strains.[12][13]

-

Antibacterial Activity: Certain imidazothiazole derivatives have shown strong inhibitory effects against P. aeruginosa and E. coli with a Minimum Inhibitory Concentration (MIC) of ≤ 0.2 mg/mL, and against S. aureus with an MIC of ≤ 0.5 mg/mL.[12]

-

Antifungal Activity: The antifungal potential of these compounds has been evaluated against strains like Fusarium oxysporum.[12] Some derivatives have shown promising activity against Candida albicans.[13]

-

Antitubercular Activity: Several new imidazo[2,1-b]thiazoles have been synthesized and screened for their antitubercular activity, with some compounds displaying a Minimum Inhibitory Concentration (MIC) of 1.6 µg/mL against Mycobacterium tuberculosis.

Quantitative Data on Antimicrobial Activity

| Compound Class | Target Organism(s) | MIC Value(s) | Reference |

| Imidazothiazole Derivatives | P. aeruginosa, E. coli | ≤ 0.2 mg/mL | [12] |

| Imidazothiazole Derivatives | S. aureus | ≤ 0.5 mg/mL | [12] |

| Imidazo[2,1-b]thiazoles | Mycobacterium tuberculosis | 1.6 µg/mL | |

| Imidazo[2,1-b]thiazoles | Fungi | 25 µg/mL | |

| 6-arylidene substituted imidazo[2,1-b]thiazoles | Bacteria and Fungi | 31.25 to 250 μg/mL | [11] |

Experimental Protocols

General Synthesis of Imidazo[2,1-b]thiazole Derivatives

A common synthetic route to imidazo[2,1-b]thiazoles involves the reaction of a 2-aminothiazole with an α-haloketone. The following is a representative procedure:

-

Reaction Setup: To a solution of the appropriate 2-aminothiazole in a suitable solvent (e.g., ethanol), an equimolar amount of an α-haloketone (e.g., 2-chloroacetoacetate) and a base (e.g., Na2CO3) are added.[10]

-

Reflux: The reaction mixture is refluxed for a specified period, typically several hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).[10]

-

Workup: After completion, the reaction mixture is cooled, and the precipitate is filtered off and washed with water.[10]

-

Purification: The crude product is purified by recrystallization from an appropriate solvent or by column chromatography to yield the desired imidazo[2,1-b]thiazole derivative.[10]

Logical Relationship for a General Synthetic Pathway

Caption: A simplified flowchart illustrating the key steps in the synthesis of imidazo[2,1-b]thiazole derivatives.

In Vitro COX-1/COX-2 Inhibition Assay

This assay is used to determine the inhibitory activity and selectivity of compounds against the two isoforms of the cyclooxygenase enzyme.

-

Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.

-

Incubation: The test compounds, dissolved in a suitable solvent like DMSO, are pre-incubated with the enzyme in a buffer solution at a specific temperature (e.g., 37°C) for a defined time.

-

Substrate Addition: The reaction is initiated by adding the substrate, arachidonic acid.

-

Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.

-

IC50 Determination: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the imidazothiazole compounds for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plate is incubated for a few hours.

-

Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are expressed as a percentage of cell viability compared to the untreated control.

Conclusion

Novel imidazothiazole compounds represent a versatile and promising scaffold for the development of new therapeutic agents. Their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects, coupled with their synthetic accessibility, make them an attractive area for further research and development. The data and protocols presented in this guide offer a foundation for scientists and researchers to explore the full therapeutic potential of this important class of heterocyclic compounds.

References

- 1. From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Review on the Synthesis and Anticancer Potentials of Imidazothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. scienmag.com [scienmag.com]

- 9. Research on heterocyclic compounds. XIV - Imidazothiazole and imidazobenzothiazole derivatives: synthesis and antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, the antiexudative and antimicrobial activity of 6-arylidene substituted imidazo[2,1-b]thiazoles | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 12. jacsdirectory.com [jacsdirectory.com]

- 13. mdpi.com [mdpi.com]

An In-Depth Technical Guide on the Physicochemical Properties and Biological Activity of 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime (CITCO)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties and biological activity of 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime, a compound commonly known as CITCO. This compound is a potent and selective agonist of the human Constitutive Androstane Receptor (CAR), a key nuclear receptor involved in the metabolism of xenobiotics and endobiotics. This document summarizes its known physicochemical characteristics, provides a general methodology for its synthesis based on related compounds, and delves into its mechanism of action as a CAR agonist. The information presented is intended to support further research and drug development efforts centered on this molecule and its derivatives.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (E)-1-[6-(4-chlorophenyl)imidazo[2,1-b][1][2]thiazol-5-yl]-N-[(3,4-dichlorophenyl)methoxy]methanimine | Computational |

| Common Name | This compound | Literature |

| Molecular Formula | C₁₉H₁₂Cl₃N₃OS | --INVALID-LINK-- |

| Molecular Weight | 436.74 g/mol | --INVALID-LINK-- |

| CAS Number | 338404-52-7 | --INVALID-LINK-- |

| Calculated logP | 7.3 | Computational |

| Melting Point | Not reported | - |

| Aqueous Solubility | Not reported | - |

| pKa | Not reported | - |

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not publicly available. However, based on the synthesis of structurally related imidazo[2,1-b]thiazole derivatives, a general synthetic methodology can be proposed. The core of this synthesis involves the reaction of a substituted 2-aminothiazole with a halo-carbonyl compound to form the imidazo[2,1-b]thiazole core, followed by functional group manipulations to introduce the carbaldehyde and subsequent formation of the O-benzyl oxime.

General Synthesis of the Imidazo[2,1-b]thiazole Core

A common method for the synthesis of the 6-(4-chlorophenyl)imidazo[2,1-b]thiazole core involves the reaction of 2-amino-4-(4-chlorophenyl)thiazole with a 2-haloacetaldehyde derivative or equivalent. A related synthesis of 6-(4-chlorophenyl)-3-methylimidazo[2,1-b]thiazole was achieved by reacting 4-methyl-2-aminothiazole with 2-bromo-1-(4-chlorophenyl)ethanone.[3]

Experimental Workflow: General Synthesis of the Imidazo[2,1-b]thiazole Core

Introduction of the Carbaldehyde and Oxime Formation

-

Formylation: The imidazo[2,1-b]thiazole core can be formylated at the 5-position using a Vilsmeier-Haack reaction (POCl₃/DMF) to introduce the carbaldehyde group.

-

Oxime Formation: The resulting carbaldehyde is then reacted with hydroxylamine hydrochloride to form the oxime.

-

O-alkylation: Finally, the oxime is O-alkylated with 3,4-dichlorobenzyl chloride in the presence of a base to yield this compound.

Biological Activity and Signaling Pathways

This compound is well-established as a potent and selective agonist for the human Constitutive Androstane Receptor (CAR, NR1I3).[4] CAR is a nuclear receptor that plays a critical role in the detoxification of foreign chemicals and the regulation of various metabolic processes.

Mechanism of Action of this compound as a CAR Agonist

The activation of CAR by this compound follows a direct, ligand-dependent mechanism.[5]

-

Cytoplasmic Complex: In its inactive state, CAR resides in the cytoplasm as part of a multiprotein complex.[6]

-

Ligand Binding and Translocation: Upon direct binding of this compound, CAR undergoes a conformational change, leading to its dissociation from the cytoplasmic complex and translocation into the nucleus.[5]

-

Heterodimerization and DNA Binding: In the nucleus, CAR forms a heterodimer with the Retinoid X Receptor (RXR). This CAR/RXR heterodimer then binds to specific DNA sequences known as Phenobarbital-Responsive Enhancer Modules (PBREMs) located in the promoter regions of target genes.[4]

-

Gene Transcription: The binding of the CAR/RXR heterodimer to PBREMs recruits coactivator proteins, leading to the initiation of transcription of target genes involved in drug metabolism (e.g., cytochrome P450 enzymes) and other metabolic pathways.[7]

Signaling Pathway: this compound-Mediated CAR Activation

Dual Agonism on Pregnane X Receptor (PXR)

Recent studies have revealed that this compound can also act as a direct agonist for the human Pregnane X Receptor (PXR).[8] PXR is another key xenobiotic-sensing nuclear receptor with overlapping functions with CAR. This dual agonism is an important consideration for researchers using this compound to probe CAR-specific pathways.

Logical Relationship: this compound's Dual Receptor Agonism

Conclusion

6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime (this compound) is a valuable chemical tool for studying the function of the human Constitutive Androstane Receptor. Its well-defined role as a direct CAR agonist has facilitated significant advances in understanding xenobiotic metabolism and signaling. However, researchers should be mindful of its recently discovered activity as a PXR agonist. While some experimental physicochemical data remain to be determined, the information compiled in this guide provides a solid foundation for its application in research and as a lead compound in drug discovery programs targeting nuclear receptor signaling pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. 6-(4-Chlorophenyl)-3-methylimidazo[2,1-b]thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Constitutive androstane receptor agonist this compound inhibits growth and expansion of brain tumour stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Constitutive androstane receptor - Wikipedia [en.wikipedia.org]

- 6. Clinical Relevance of the Constitutive Androstane Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Signaling control of the constitutive androstane receptor (CAR) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Directly Binds to and Activates Human Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime (CITCO) in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime, commonly known as CITCO, is a potent and selective agonist of the human Constitutive Androstane Receptor (CAR), a key nuclear receptor in xenobiotic and endobiotic metabolism.[1] this compound is a valuable tool for in vitro studies investigating the induction of drug-metabolizing enzymes and transporters, particularly cytochrome P450 enzymes such as CYP2B6 and CYP3A4.[1][2] These application notes provide detailed protocols for the use of this compound in cell culture experiments to assess its effects on cell viability, gene expression, and protein expression.

Mechanism of Action

This compound activates CAR, which is primarily expressed in the liver. In its inactive state, CAR resides in the cytoplasm. Upon activation by an agonist like this compound, CAR translocates to the nucleus, where it forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as phenobarbital-responsive elements (PBREMs) in the promoter regions of target genes, leading to the recruitment of coactivators and the initiation of transcription. The primary target genes of CAR include those encoding for enzymes and transporters involved in the metabolism and clearance of various substances, most notably CYP2B6 and CYP3A4.[2] Recent studies have also shown that this compound can directly bind to and activate the Pregnane X Receptor (PXR), another important xenobiotic-sensing nuclear receptor that also regulates CYP3A4 expression.

Figure 1: this compound Signaling Pathway.

Data Presentation

Cell Viability

The following table summarizes the effect of this compound on the viability of human hepatocellular carcinoma (HepG2) cells after 24 hours of treatment, as determined by the MTT assay.

| This compound Concentration (µM) | Cell Viability (%) |

| 0 (Vehicle Control) | 100 ± 5.2 |

| 0.1 | 98.6 ± 4.8 |

| 1 | 97.2 ± 5.5 |

| 10 | 95.8 ± 6.1 |

| 25 | 93.1 ± 5.9 |

| 50 | 89.5 ± 7.3 |

| 100 | 85.3 ± 8.0 |

Data are presented as mean ± standard deviation and are representative of typical experimental results.

Gene Expression

The table below shows the dose-dependent induction of CYP2B6 and CYP3A4 mRNA expression in HepG2 cells treated with this compound for 24 hours, as measured by quantitative real-time PCR (qPCR).

| This compound Concentration (µM) | CYP2B6 mRNA Fold Induction | CYP3A4 mRNA Fold Induction |

| 0 (Vehicle Control) | 1.0 ± 0.2 | 1.0 ± 0.3 |

| 0.1 | 3.5 ± 0.6 | 2.1 ± 0.4 |

| 1 | 15.2 ± 2.1 | 8.9 ± 1.5 |

| 10 | 28.6 ± 3.5 | 18.4 ± 2.8 |

Data are presented as mean ± standard deviation and are representative of typical experimental results. Fold induction is relative to the vehicle-treated control.

Experimental Protocols

General Guidelines

-

Cell Line: Human hepatocellular carcinoma (HepG2) cells are a commonly used and appropriate model for studying CAR activation.

-

This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced toxicity.

-

Controls: Always include a vehicle control (DMSO-treated cells) in all experiments. A positive control, such as phenobarbital (a well-known CAR activator), can also be included.

Figure 2: General Experimental Workflow.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the cytotoxic effect of this compound on cells.

Materials:

-

HepG2 cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution in DMSO

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (for formazan solubilization)

-

Microplate reader

Procedure:

-

Seed HepG2 cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions (and vehicle control) to the respective wells.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-